![molecular formula C9H7BrOS B064479 2-Bromo-6-methoxybenzo[b]thiophene CAS No. 183133-90-6](/img/structure/B64479.png)

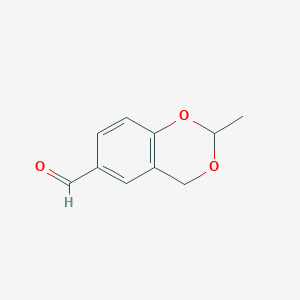

2-Bromo-6-methoxybenzo[b]thiophene

Übersicht

Beschreibung

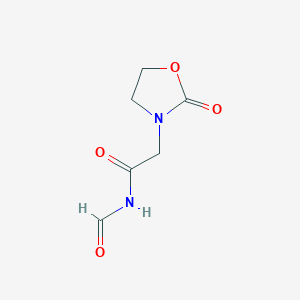

2-Bromo-6-methoxybenzo[b]thiophene (2-Br-6-MeO-BT) is an organic compound belonging to the class of heterocyclic compounds, which is widely used in organic synthesis and in the development of pharmaceuticals. It is a versatile building block for the synthesis of a variety of compounds, including drugs, dyes, and polymers. 2-Br-6-MeO-BT is also known for its ability to form strong hydrogen bonds, which makes it a useful tool for drug design.

Wissenschaftliche Forschungsanwendungen

Environmental Presence and Biodegradation

- Occurrence and Biodegradation in Petroleum : Condensed thiophenes, including structures related to 2-Bromo-6-methoxybenzo[b]thiophene, are significant organosulfur compounds in petroleum. Biodegradation studies have focused on dibenzothiophene as a model compound, but the fate of other related compounds remains largely unexplored. Research highlights the need for further study on the biodegradation of these compounds to understand their environmental impact (Kropp & Fedorak, 1998).

Applications in Flame Retardants and Environmental Concerns

- Brominated Flame Retardants : Studies have discussed the environmental occurrence and potential risks of novel brominated flame retardants (NBFRs), including compounds structurally related to this compound. These compounds are increasingly used, necessitating research into their environmental fate and toxicity. The review emphasizes the need for optimized analytical methods and further research on their impact on indoor environments and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).

Biological Activities and Medicinal Chemistry

- Synthesis and Biological Importance of Benzothiazoles : The combination of (thio)urea and benzothiazole derivatives, related to the chemical structure of interest, has shown a broad spectrum of biological activities, making them significant in medicinal chemistry. Compounds like Frentizole, Bentaluron, and Bethabenthiazuron illustrate the therapeutic and fungicidal applications of these derivatives. This comprehensive review covers synthetic methodologies and pharmacological activities, highlighting their importance in drug discovery and development (Rosales-Hernández et al., 2022).

Dioxins and Furans Formation in Combustion

- Formation of Dioxins and Furans : The combustion of brominated flame retardants, including those related to this compound, can lead to the formation of toxic by-products like polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). These compounds share structural similarities and potential formation pathways with polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), underscoring the importance of understanding their environmental and health impacts (Zhang, Buekens, & Li, 2016).

Wirkmechanismus

Target of Action

This compound is often used in research and pharmaceutical testing , suggesting that it may interact with a variety of biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-methoxybenzo[b]thiophene . These factors could include the pH of the environment, the presence of other chemicals, and temperature, among others.

Safety and Hazards

Zukünftige Richtungen

Thiophene-based analogs, including 2-Bromo-6-methoxybenzo[b]thiophene, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The results provide useful information for the design of monomers via autopolymerization .

Eigenschaften

IUPAC Name |

2-bromo-6-methoxy-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS/c1-11-7-3-2-6-4-9(10)12-8(6)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGUHASFFYDIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634679 | |

| Record name | 2-Bromo-6-methoxy-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183133-90-6 | |

| Record name | 2-Bromo-6-methoxybenzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183133-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-methoxy-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

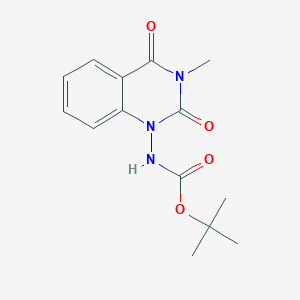

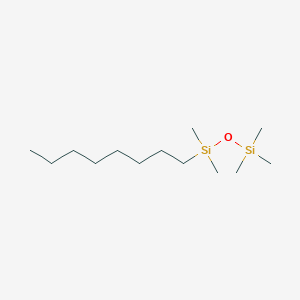

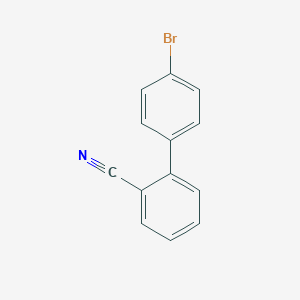

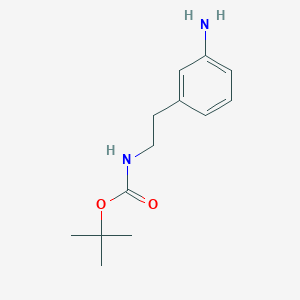

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide](/img/structure/B64397.png)